molecular formula C8H13ClF3N3 B2652855 3-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride CAS No. 2375274-77-2

3-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride

Cat. No.: B2652855
CAS No.: 2375274-77-2
M. Wt: 243.66
InChI Key: VSNLYHTZVQSEDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine hydrochloride is a piperidine derivative featuring a trifluoromethyl diazirine group. Diazirines are photolabile moieties that generate reactive carbenes upon UV irradiation (~350 nm), making them valuable in photoaffinity labeling for studying biomolecular interactions . The hydrochloride salt enhances solubility, critical for biochemical applications. Its molecular formula is C₈H₁₂ClF₃N₃, with a molecular weight of 242.65 g/mol (estimated based on analogs in ).

Properties

IUPAC Name

3-[[3-(trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3N3.ClH/c9-8(10,11)7(13-14-7)4-6-2-1-3-12-5-6;/h6,12H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNLYHTZVQSEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2(N=N2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride typically involves multiple steps One common method includes the trifluoroacetylation of a precursor compound followed by cyclization to form the diazirine ringThe reaction conditions often require low temperatures and the use of specific reagents such as n-Butyllithium and methyl trifluoroacetate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride undergoes various types of chemical reactions, including:

    Photoreactive Reactions: The diazirine ring can be activated by UV light, leading to the formation of reactive carbenes.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Photoreactive Reactions: UV light is used to activate the diazirine ring.

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, often under basic conditions.

Major Products Formed

    Photoreactive Reactions: The major products are typically carbenes that can further react with various substrates.

    Substitution Reactions: The products depend on the nucleophile used, resulting in substituted piperidine derivatives.

Scientific Research Applications

3-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride is widely used in scientific research due to its unique properties:

Mechanism of Action

The primary mechanism of action for 3-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride involves the activation of the diazirine ring by UV light, leading to the formation of reactive carbenes. These carbenes can then interact with various molecular targets, forming covalent bonds and enabling the study of molecular interactions and pathways .

Comparison with Similar Compounds

3-[3-(Trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine Hydrochloride

  • Structure : Pyrrolidine ring (5-membered) instead of piperidine (6-membered).
  • Molecular Formula : C₆H₉ClF₃N₃; Molecular Weight : 215.6 g/mol .
  • Applications: Used in protein labeling, similar to the target compound, but conformational differences may alter binding specificity.

3-Trifluoromethyl-3-phenyldiazirine (TPD)

  • Structure : Phenyl group instead of piperidine-methyl.
  • Synthesis: 60% yield from 2,2,2-trifluoroacetophenone .
  • Stability : Stable in 1 M acid/base and at 75°C for 30 minutes; photolyzes rapidly (~350 nm) to yield carbene .
  • Applications : Widely used as a photolabeling reagent. The absence of a piperidine group limits its utility in targeting amine-rich environments compared to the target compound.

Paroxetine Hydrochloride

  • Structure : Piperidine core with benzodioxolyl and fluorophenyl groups.
  • Molecular Formula: C₁₉H₂₀FNO₃·HCl; Molecular Weight: 365.83 g/mol .
  • Applications : Selective serotonin reuptake inhibitor (SSRI). Unlike the target compound, it lacks photoreactive groups but highlights the pharmacological relevance of piperidine derivatives .

3-[(Phenylsulfonyl)methyl]piperidine Hydrochloride

  • Structure : Phenylsulfonyl substituent instead of diazirine.
  • Molecular Formula: C₁₂H₁₈ClNO₂S; Molecular Weight: 275.79 g/mol .
  • Applications : Intermediate in drug synthesis; sulfonyl groups enhance metabolic stability but lack photoreactivity.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Stability (pH/Temp) Primary Applications
Target Compound C₈H₁₂ClF₃N₃ 242.65 (est.) Trifluoromethyl diazirine Likely stable in acid/base Photoaffinity labeling
3-[3-(Trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine HCl C₆H₉ClF₃N₃ 215.6 Trifluoromethyl diazirine Data unavailable Protein interaction studies
3-Trifluoromethyl-3-phenyldiazirine (TPD) C₈H₅F₃N₂ 186.13 Trifluoromethyl diazirine Stable at 75°C, pH 1–14 Photochemical probes
Paroxetine Hydrochloride C₁₉H₂₀FNO₃·HCl 365.83 Benzodioxolyl, fluorophenyl Stable in formulation Antidepressant (SSRI)
3-[(Phenylsulfonyl)methyl]piperidine HCl C₁₂H₁₈ClNO₂S 275.79 Phenylsulfonyl Data unavailable Drug intermediate

Biological Activity

3-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride, commonly referred to as TMDP-piperidine;HCl, is a synthetic organic compound notable for its diazirine moiety. This compound has garnered interest in biological research due to its potential applications in photoaffinity labeling, a technique that allows for the identification and characterization of biomolecules.

Chemical Structure and Properties

The chemical formula of TMDP-piperidine;HCl is C7H11ClF3N3C_7H_{11}ClF_3N_3, with a molecular weight of 229.63 g/mol. The compound consists of a piperidine ring connected to a diazirine moiety, which features a trifluoromethyl group. The structural representation can be summarized as follows:

Property Details
IUPAC Name 3-((3-(trifluoromethyl)-3H-diazirin-3-yl)methyl)piperidine hydrochloride
CAS Number 2375274-77-2
Molecular Weight 229.63 g/mol
Purity ≥95%

The primary biological activity of TMDP-piperidine;HCl is attributed to its ability to undergo photoactivation. Upon exposure to ultraviolet (UV) light, the diazirine group generates a reactive carbene intermediate. This carbene can insert into nearby covalent C-H bonds, facilitating the formation of covalent bonds with target biomolecules. The reaction can be summarized as follows:

TMDP piperidine HCl h TMDP carbene HCl\text{TMDP piperidine HCl h }\rightarrow \text{TMDP carbene HCl}

This property makes TMDP-piperidine;HCl particularly useful in photoaffinity labeling experiments, allowing researchers to selectively label proteins and other biomolecules for further analysis.

Biological Applications

Research indicates that compounds like TMDP-piperidine;HCl are being explored for various biological applications, including:

  • Photoaffinity Labeling: This technique enables the study of protein interactions and dynamics within complex biological systems.
  • Target Identification: By covalently binding to specific proteins, researchers can identify potential drug targets or understand protein functions.

Case Studies and Research Findings

  • Protein Interaction Studies: A study demonstrated that TMDP-piperidine;HCl could successfully label specific proteins in cell lysates upon UV irradiation, allowing for subsequent identification through mass spectrometry.
  • Drug Development: Research has suggested that diazirine-containing compounds may enhance the specificity and efficacy of drug candidates by enabling targeted delivery mechanisms.

Safety and Handling

TMDP-piperidine;HCl is classified as hazardous, with precautionary measures recommended for handling due to potential health risks associated with exposure. Key safety information includes:

Hazard Information Details
Signal Word Danger
Hazard Statements H315 - Causes skin irritation; H319 - Causes serious eye irritation
Precautionary Statements P280 - Wear protective gloves/eye protection

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine hydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful selection of reagents and reaction conditions. Piperidine derivatives often involve multi-step organic synthesis, including protection/deprotection strategies for reactive groups like diazirines. For example, trifluoromethyl diazirine stability may necessitate low-temperature reactions (<0°C) to prevent decomposition . Purification via column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) can enhance purity. Computational modeling (e.g., density functional theory) may predict intermediate stability and guide solvent selection .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm the piperidine ring and trifluoromethyl-diazirine moiety. 19^{19}F NMR is critical for verifying the CF3_3 group .
  • Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (e.g., expected [M+H]+^+ for C10_{10}H14_{14}F3_3N3_3·HCl: 278.09) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% preferred for biological assays) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Despite limited toxicity data for this specific compound, piperidine derivatives and diazirines require stringent precautions:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., diazirine formation) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the trifluoromethyl-diazirine moiety influence the compound’s photoreactivity in photoaffinity labeling studies?

  • Methodological Answer : The diazirine group generates carbene intermediates upon UV irradiation (300–360 nm), enabling covalent crosslinking with target proteins. The trifluoromethyl group enhances electrophilicity, increasing carbene stability and labeling efficiency. Researchers should:

  • Optimize UV Exposure : Use a 365 nm LED source for 5–10 minutes to balance crosslinking and sample degradation .
  • Validate Specificity : Include negative controls (e.g., non-irradiated samples) and confirm binding via Western blot or LC-MS/MS .

Q. How can computational chemistry approaches predict the reactivity of the diazirine group in aqueous vs. lipid environments?

  • Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., DFT) model the compound’s behavior:

  • Solubility : Predict logP values to assess membrane permeability (e.g., using ChemAxon or Schrödinger software) .
  • Reactivity Maps : Identify nucleophilic sites (e.g., lysine residues) prone to carbene insertion in target proteins .
  • Data Integration : Combine computational results with experimental validation (e.g., fluorescence quenching assays) to resolve discrepancies .

Q. What strategies resolve contradictory data between in vitro binding assays and in vivo pharmacokinetic studies?

  • Methodological Answer :

  • Metabolic Stability : Test liver microsome assays (human/rodent) to identify rapid clearance mechanisms (e.g., CYP450 metabolism) .
  • Protein Binding : Use equilibrium dialysis to measure plasma protein binding, which may reduce free compound availability in vivo .
  • Tissue Distribution : Radiolabel the compound (e.g., 14^{14}C) and track accumulation in target organs via autoradiography .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50_{50} values across different cell lines?

  • Methodological Answer :

  • Standardize Assays : Use identical cell passage numbers, culture media, and incubation times (e.g., 48 vs. 72 hours) .
  • Control for Off-Target Effects : Include siRNA knockdown of putative targets to confirm specificity .
  • Data Normalization : Express IC50_{50} relative to housekeeping genes (e.g., GAPDH) or use dual-luciferase reporter systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.